tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate
Overview
Description
It has a molecular formula of C15H17NO3 and a molecular weight of 259.3 g/mol. This compound is particularly noted for its potential as a cancer-targeting agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This process can be achieved through the reaction of di-tert-butyl dicarbonate with the amine in the presence of a base . The reaction conditions are generally mild, and the Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a cancer-targeting agent.
Industry: Used in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to and inhibiting certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but its ability to selectively target cancer cells makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate is unique due to its specific structure, which allows it to target cancer cells effectively. Its hydroxyl group on the naphthalene ring and the carbamate group provide unique chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxynaphthalen-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-11-8-10-6-4-5-7-12(10)13(17)9-11/h4-9,17H,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWZYXSURXSRAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577807 | |
Record name | tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139975-98-7 | |
Record name | tert-Butyl (4-hydroxynaphthalen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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